molecular formula C14H16F3NO2S B2657567 2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034595-08-7

2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2657567
CAS No.: 2034595-08-7
M. Wt: 319.34
InChI Key: UCPYWICWRFNDPR-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound characterized by the presence of a benzylthio group, a trifluoroethoxy group, and an azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Intermediate: The azetidinyl moiety can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol and a suitable leaving group.

    Attachment of the Benzylthio Group: The benzylthio group is attached through a thiolation reaction, where a benzyl halide reacts with a thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(3-ethoxyazetidin-1-yl)ethanone: Similar structure but lacks the trifluoroethoxy group.

    2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone: Contains a pyrrolidinyl moiety instead of an azetidinyl moiety.

Uniqueness

The presence of the trifluoroethoxy group in 2-(Benzylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO2S/c15-14(16,17)10-20-12-6-18(7-12)13(19)9-21-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYWICWRFNDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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